

ATX-295 Cell-Based Assay for KIF18A Inhibition: Application Notes and Protocols

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Compound of Interest

Compound Name: AK 295

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Introduction

KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, thereby ensuring proper chromosome alignment during mitosis.[1] In many cancer cells, particularly those characterized by chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division.[2][3][4] This makes KIF18A a compelling therapeutic target for the development of novel anti-cancer agents. ATX-295 is a potent and selective small molecule inhibitor of the KIF18A motor protein.[5][6] Preclinical data have demonstrated that ATX-295 selectively induces dose-dependent tumor growth inhibition in cancer models with high chromosomal instability, such as high-grade serous ovarian cancer and triple-negative breast cancer.[3][5] This document provides detailed application notes and protocols for cell-based assays to evaluate the inhibitory activity of ATX-295 on KIF18A.

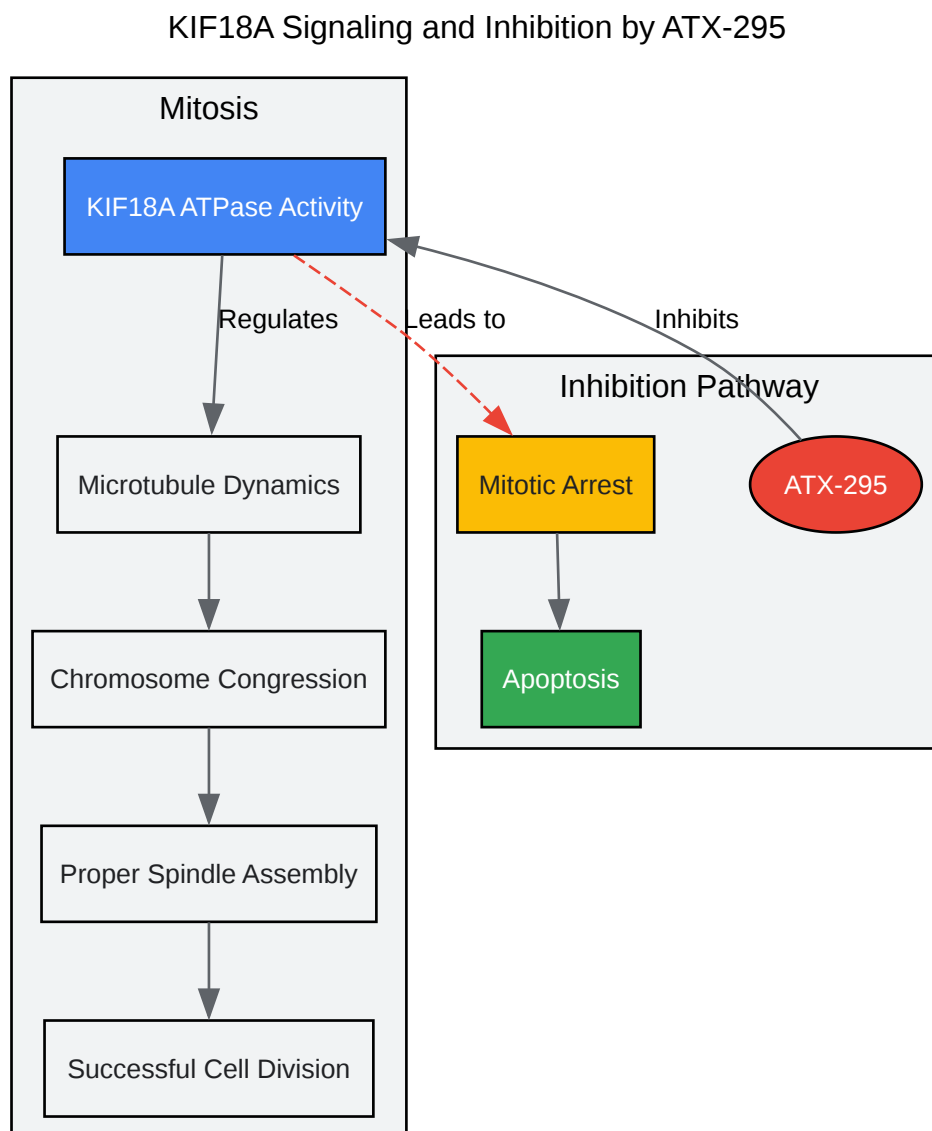
ATX-295: Mechanism of Action and Preclinical Data

ATX-295 functions as a selective inhibitor of the ATPase activity of KIF18A.[7][8] This inhibition disrupts the motor function of KIF18A, leading to defects in chromosome congression, mitotic arrest, and subsequent cell death in susceptible cancer cell lines.[4][8] Notably, ATX-295 displays significantly greater potency in cancer cells exhibiting whole-genome doubling (WGD), a common feature of CIN tumors.[7][8]

Quantitative Data Summary

Parameter	Value	Cell Lines/Conditions	Reference
ATX-295 IC50 (ATPase Activity)	16 nM	In vitro biochemical assay	[8]
ATX-295 IC50 (ATPase Activity)	18 nM	In vitro biochemical assay	[7]
Sensitive Cell Lines	High-Grade Serous Ovarian Cancer (HGSOC), Triple-Negative Breast Cancer (TNBC)	Preclinical models	[3][9]
Biomarker for Sensitivity	Whole-Genome Doubling (WGD)	Ovarian and TNBC preclinical models	[3][9]
In Vivo Efficacy	Dose-dependent tumor regression	WGD(+) OVCAR-3 xenografts	[7][8]

KIF18A Signaling and Inhibition Pathway



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Caption: KIF18A's role in mitosis and its inhibition by ATX-295.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the effects of ATX-295 on KIF18A inhibition.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- Cancer cell lines (e.g., OVCAR-3, HCC1187)
- Complete cell culture medium
- ATX-295 stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- Detergent reagent (e.g., 20% SDS in 50% DMF)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 μ L of complete medium.
- Incubate the plate for 24 hours to allow cells to attach.
- Prepare serial dilutions of ATX-295 in complete medium.
- Remove the medium from the wells and add 100 μ L of the ATX-295 dilutions or vehicle control (DMSO) to the respective wells.
- Incubate the plate for 72 hours.
- Add 10 μ L of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

- Add 100 μ L of detergent reagent to each well to solubilize the formazan crystals.
- Incubate at room temperature in the dark for 2 hours.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mitotic Arrest Assay (Flow Cytometry)

This protocol quantifies the percentage of cells in the G2/M phase of the cell cycle, which is indicative of mitotic arrest.

Materials:

- Cancer cell lines
- Complete cell culture medium
- ATX-295 stock solution (in DMSO)
- 6-well plates
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)[[10](#)]
- Flow cytometer

Protocol:

- Seed approximately 1×10^6 cells per well in 6-well plates and incubate for 24 hours.
- Treat the cells with various concentrations of ATX-295 or vehicle control for 24-48 hours.
- Harvest the cells (including floating cells) and wash once with ice-cold PBS.[[10](#)]

- Fix the cells by resuspending the pellet in 500 μ L of PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.[\[11\]](#)
- Incubate the cells on ice for at least 30 minutes.[\[11\]](#)
- Centrifuge the cells and wash the pellet with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[\[11\]](#)
- Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[\[11\]](#)
- Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence for Mitotic Spindle Analysis

This assay visualizes the mitotic spindle and chromosome alignment to assess the phenotypic effects of KIF18A inhibition.

Materials:

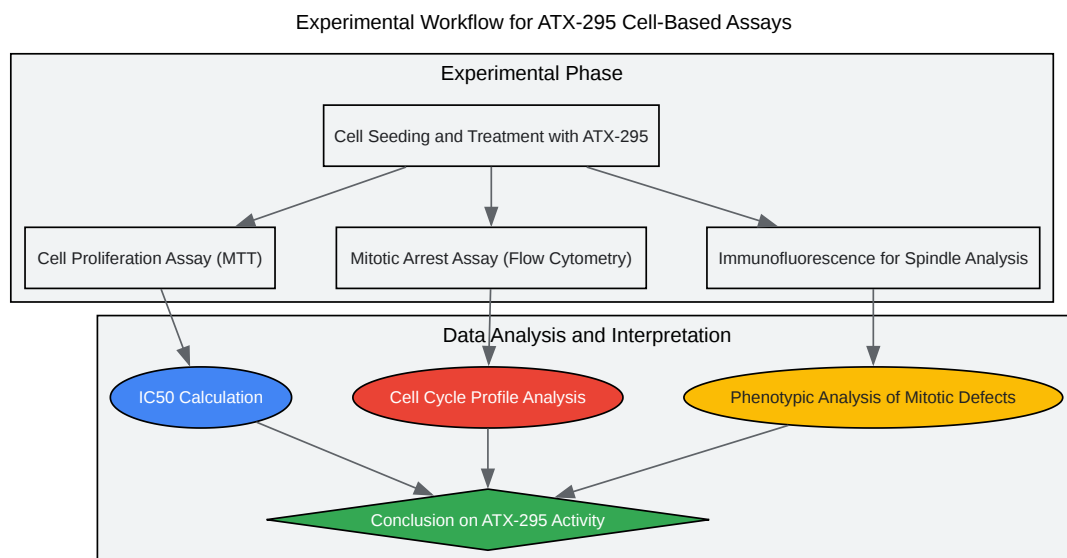
- Cancer cell lines
- Complete cell culture medium
- ATX-295 stock solution (in DMSO)
- Coverslips in a 24-well plate
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- Primary antibodies (e.g., anti- α -tubulin, anti- γ -tubulin)
- Fluorophore-conjugated secondary antibodies

- DAPI (4',6-diamidino-2-phenylindole) for DNA staining
- Fluorescence microscope

Protocol:

- Seed cells on coverslips in a 24-well plate and allow them to attach overnight.
- Treat cells with ATX-295 or vehicle control for 24 hours.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
- Block non-specific antibody binding with 3% BSA in PBS for 1 hour at room temperature.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Mount the coverslips on microscope slides using a mounting medium containing DAPI.
- Visualize the mitotic spindles and chromosome alignment using a fluorescence microscope.

Experimental and Analytical Workflow



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Caption: Workflow for evaluating ATX-295 in cell-based assays.

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